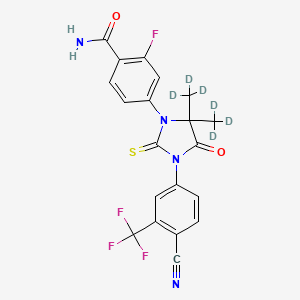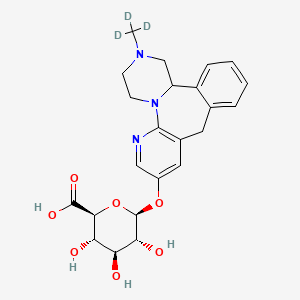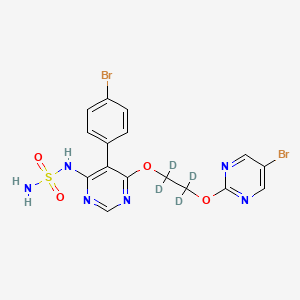
Antifungal agent 2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Antifungal agent 2” is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific components of fungal cells, thereby inhibiting their growth and proliferation. This compound is particularly effective against a wide range of fungal pathogens, making it a valuable tool in both clinical and agricultural settings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “Antifungal agent 2” typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical bonds.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is then subjected to purification processes, including crystallization and chromatography, to remove any impurities.
化学反应分析
Types of Reactions
“Antifungal agent 2” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can also undergo reduction, where hydrogen is added or oxygen is removed, typically using reducing agents.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学研究应用
“Antifungal agent 2” has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in studies to understand fungal cell biology and the mechanisms of antifungal resistance.
Medicine: Investigated for its potential to treat fungal infections in humans and animals.
Industry: Utilized in the development of antifungal coatings and agricultural fungicides.
作用机制
The mechanism of action of “Antifungal agent 2” involves the inhibition of ergosterol synthesis, a crucial component of fungal cell membranes. By disrupting the production of ergosterol, the compound compromises the integrity of the fungal cell membrane, leading to cell lysis and death. The primary molecular target is the enzyme squalene epoxidase, which plays a key role in the ergosterol biosynthesis pathway.
相似化合物的比较
Similar Compounds
- Fluconazole
- Itraconazole
- Ketoconazole
Uniqueness
“Antifungal agent 2” stands out due to its broad-spectrum activity and lower toxicity compared to other antifungal agents. Unlike some of its counterparts, it is effective against both superficial and systemic fungal infections, making it a versatile option in antifungal therapy.
属性
分子式 |
C19H11Br2F3N4O2 |
|---|---|
分子量 |
544.1 g/mol |
IUPAC 名称 |
3-[(5,7-dibromoquinolin-8-yl)oxymethyl]-4-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C19H11Br2F3N4O2/c20-13-8-14(21)17(16-12(13)2-1-7-25-16)30-9-15-26-27-18(29)28(15)11-5-3-10(4-6-11)19(22,23)24/h1-8H,9H2,(H,27,29) |
InChI 键 |
WWPNEOCKKAGAFC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OCC3=NNC(=O)N3C4=CC=C(C=C4)C(F)(F)F)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


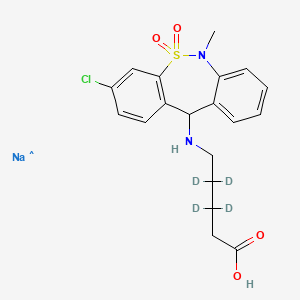
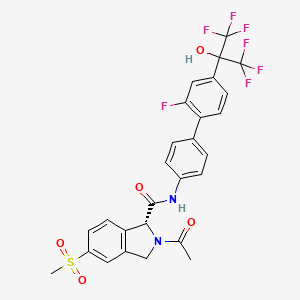
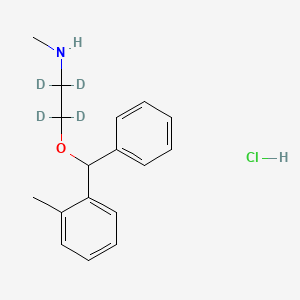

![[(2R,6S,7S,9R,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] pyridine-2-carboxylate](/img/structure/B12424994.png)

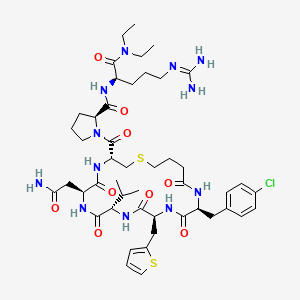
![(1R,9S,12S,15R,16E,18S,19R,21R,23S,24E,26E,28E,30S,32S,35R)-1,18-dihydroxy-12-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraene-2,3,10,14,20-pentone](/img/structure/B12425013.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-(6-hydroxyhexylamino)-5-oxopentoxy]oxan-2-yl]methyl acetate](/img/structure/B12425015.png)


